N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a tetrazole ring, which are connected through a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- N-(2,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the methoxy group could influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H13Cl2N5O2S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-25-14-5-3-2-4-13(14)23-16(20-21-22-23)26-9-15(24)19-12-7-6-10(17)8-11(12)18/h2-8H,9H2,1H3,(H,19,24) |
InChI Key |
MZJCAYHEDMVIPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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